
Dimethylandrostanolone: An In-Depth Technical
Guide on Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demalon

Cat. No.: B1194379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethylandrostanolone, also known as Mesterolone (and commonly marketed as Proviron), is

a synthetic androgen and a derivative of dihydrotestosterone (DHT). It is characterized by the

addition of a methyl group at the C-1α position of the DHT structure. This modification

enhances its oral bioavailability and alters its biological activity. While it possesses anabolic

properties, it is generally considered to be a weaker anabolic agent with more pronounced

androgenic effects. A key aspect of its mechanism of action is its interaction with the androgen

receptor (AR), a ligand-activated nuclear transcription factor that mediates the physiological

effects of androgens. This technical guide provides a comprehensive overview of the binding

affinity of dimethylandrostanolone for the androgen receptor, including quantitative data,

detailed experimental protocols for assessing binding affinity, and a visualization of the

associated signaling pathway.

Data Presentation: Quantitative Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug

development, often quantified by the dissociation constant (Kd), the half-maximal inhibitory

concentration (IC50), or the relative binding affinity (RBA). While specific Ki or IC50 values for

dimethylandrostanolone are not widely reported in publicly available literature, a significant

study by Saartok et al. (1984) provides a detailed comparison of its relative binding affinity to
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the androgen receptor in different tissues, as well as to sex hormone-binding globulin (SHBG).

[1][2][3][4]

The following tables summarize the relative binding affinity of dimethylandrostanolone (referred

to as 1α-methyl-DHT in the study) and other androgens.

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

Compound
RBA in Rat Prostate AR
(relative to
Methyltrienolone)

RBA in Rat Skeletal Muscle
AR (relative to
Methyltrienolone)

Methyltrienolone (MT) 100 100

Testosterone 31 30

Dimethylandrostanolone (1α-

methyl-DHT)
25 8

Dihydrotestosterone (DHT) 46 1

19-Nortestosterone 56 58

Methenolone 43 38

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding

affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in

skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology,

114(6), 2100-2106.[1][2][3][4]

Table 2: Relative Binding Affinity (RBA) for Human Sex Hormone-Binding Globulin (SHBG)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://academic.oup.com/endo/article-pdf/114/6/2100/10687138/endo2100.pdf
https://pubmed.ncbi.nlm.nih.gov/6539197/
https://scholars.houstonmethodist.org/en/publications/relative-binding-affinity-of-anabolic-androgenic-steroids-compari/
https://colab.ws/articles/10.1210%2Fendo-114-6-2100
https://academic.oup.com/endo/article-pdf/114/6/2100/10687138/endo2100.pdf
https://pubmed.ncbi.nlm.nih.gov/6539197/
https://scholars.houstonmethodist.org/en/publications/relative-binding-affinity-of-anabolic-androgenic-steroids-compari/
https://colab.ws/articles/10.1210%2Fendo-114-6-2100
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound RBA for human SHBG (relative to DHT)

Dihydrotestosterone (DHT) 100

Dimethylandrostanolone (1α-methyl-DHT) ~400

Testosterone 19

17α-methyl-testosterone 5

Methenolone 4

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding

affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in

skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology,

114(6), 2100-2106.[1][2][3][4]

These data indicate that dimethylandrostanolone has a moderate binding affinity for the

androgen receptor, lower than that of testosterone and significantly lower than the potent

synthetic androgen methyltrienolone.[1][2][3][4] Notably, its affinity is considerably higher in

prostate tissue compared to skeletal muscle.[1][2][3][4] Of particular significance is its

exceptionally high affinity for SHBG, approximately four times that of DHT.[1][2][3][4] This

strong binding to SHBG can lead to an increase in the bioavailability of other androgens by

displacing them from SHBG.

Experimental Protocols
The determination of androgen receptor binding affinity is typically achieved through

competitive binding assays. Below are detailed methodologies for two common approaches: a

radioligand binding assay and a fluorescence polarization assay.

Competitive Radioligand Binding Assay
This method measures the ability of a test compound (e.g., dimethylandrostanolone) to

compete with a radiolabeled ligand for binding to the androgen receptor.

a. Materials and Reagents:
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Androgen Receptor Source: Cytosol prepared from the ventral prostate of castrated rats or

recombinant human androgen receptor.

Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT) with high

specific activity.

Test Compound: Dimethylandrostanolone.

Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, Dithiothreitol (DTT), and Glycerol.

Wash Buffer: Tris-HCl buffer.

Hydroxylapatite (HAP) slurry: For separation of bound and unbound ligand.[5]

Scintillation Cocktail.

96-well filter plates.

Scintillation counter.

b. Procedure:

Preparation of Reagents:

Prepare serial dilutions of dimethylandrostanolone in the assay buffer.

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd for

the androgen receptor.

Prepare the androgen receptor solution in the assay buffer.

Assay Setup:

In a 96-well plate, add the androgen receptor preparation, the fixed concentration of the

radioligand, and the serial dilutions of dimethylandrostanolone.

Include control wells for total binding (no competitor) and non-specific binding (a saturating

concentration of unlabeled R1881 or DHT).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Androgen_Receptor_Binding_Assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[5]

Separation of Bound and Unbound Ligand:

Add ice-cold HAP slurry to each well and incubate on ice.[5]

Transfer the contents of the wells to a filter plate and wash with cold wash buffer to

remove unbound radioligand.

Detection:

Add scintillation cocktail to each well of the filter plate.

Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of

dimethylandrostanolone.

Plot the percent specific binding against the logarithm of the competitor concentration to

determine the IC50 value.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki

= IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light

emitted from a fluorescently labeled androgen when it is displaced from the androgen receptor

by a competitor.

a. Materials and Reagents:

Androgen Receptor Ligand-Binding Domain (AR-LBD): Often a recombinant protein.

Fluorescent Ligand (Tracer): A fluorescently labeled androgen with high affinity for the AR.
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Test Compound: Dimethylandrostanolone.

Assay Buffer.

384-well black plates.

Fluorescence polarization plate reader.

b. Procedure:

Preparation of Reagents:

Prepare serial dilutions of dimethylandrostanolone in the assay buffer.

Prepare a solution of the AR-LBD and the fluorescent ligand in the assay buffer.

Assay Setup:

In a 384-well plate, add the dimethylandrostanolone dilutions.

Add the AR-LBD/fluorescent ligand mixture to each well.

Incubation: Incubate the plate at room temperature for a specified period to allow the binding

to reach equilibrium.

Detection: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

The displacement of the fluorescent ligand by dimethylandrostanolone will cause a

decrease in the fluorescence polarization value.

Plot the change in polarization against the logarithm of the dimethylandrostanolone

concentration to determine the IC50 value.

Mandatory Visualizations
Androgen Receptor Signaling Pathway
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Caption: Classical Androgen Receptor Signaling Pathway.
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Experimental Workflow: Competitive Radioligand
Binding Assay
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Caption: Workflow for a Competitive Radioligand Binding Assay.
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Conclusion
Dimethylandrostanolone exhibits a moderate binding affinity for the androgen receptor, with a

higher affinity observed in prostate tissue compared to skeletal muscle. Its most striking

characteristic is its exceptionally high affinity for sex hormone-binding globulin, which can

significantly influence the bioavailability of other endogenous and exogenous androgens. The

experimental protocols detailed in this guide provide a robust framework for the in vitro

characterization of the binding affinity of dimethylandrostanolone and other androgens to the

androgen receptor. A thorough understanding of these interactions is fundamental for

researchers and professionals involved in the development of novel androgenic and anti-

androgenic therapies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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